Cas no 1256345-66-0 ((6-Chloro-2-fluoropyridin-3-yl)boronic acid)

(6-Chloro-2-fluoropyridin-3-yl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl and heteroaryl compounds. Its chloro and fluoro substituents enhance reactivity and selectivity, making it valuable in pharmaceutical and agrochemical applications. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its boronic acid group enables efficient coupling with aryl halides, while the halogenated pyridine scaffold offers further functionalization opportunities. This reagent is particularly useful in constructing complex molecular architectures, supporting drug discovery and material science research. High purity grades are available to ensure consistent performance in demanding synthetic workflows.
(6-Chloro-2-fluoropyridin-3-yl)boronic acid structure
1256345-66-0 structure
Product Name:(6-Chloro-2-fluoropyridin-3-yl)boronic acid
CAS No:1256345-66-0
MF:C5H4BClFNO2
MW:175.353163719177
MDL:MFCD11504861
CID:828233
PubChem ID:46739261
Update Time:2025-06-15

(6-Chloro-2-fluoropyridin-3-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (6-Chloro-2-fluoropyridin-3-yl)boronic acid
    • 6-Chloro-2-fluoropyridine-3-boronic acid
    • SCHEMBL13725857
    • DTXSID20674883
    • SB13755
    • MFCD11504861
    • CS-0109927
    • (6-Chloro-2-fluoro-3-pyridyl)boronic acid
    • SY047287
    • AKOS006343555
    • (6-Chloro-2-fluoropyridin-3-yl)boronicacid
    • 6-chloro-2-fluoropyridine-3-boronic acid, AldrichCPR
    • 2-FLUORO-6-CHLOROPYRIDINE-3-BORONIC ACID
    • AYPTVURLQVNETR-UHFFFAOYSA-N
    • 6-chloro-2-fluoropyridin-3-ylboronic acid
    • Boronic acid, B-(6-chloro-2-fluoro-3-pyridinyl)-
    • DB-359381
    • PS-13062
    • 1256345-66-0
    • MDL: MFCD11504861
    • Inchi: 1S/C5H4BClFNO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H
    • InChI Key: AYPTVURLQVNETR-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(B(O)O)C(=N1)F

Computed Properties

  • Exact Mass: 175.00100
  • Monoisotopic Mass: 175.0007644g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.4Ų

Experimental Properties

  • Density: 1.51±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (9.3 g/l) (25 º C),
  • PSA: 53.35000
  • LogP: -0.44610

(6-Chloro-2-fluoropyridin-3-yl)boronic acid Security Information

(6-Chloro-2-fluoropyridin-3-yl)boronic acid Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(6-Chloro-2-fluoropyridin-3-yl)boronic acid Pricemore >>

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Additional information on (6-Chloro-2-fluoropyridin-3-yl)boronic acid

Recent Advances in the Application of (6-Chloro-2-fluoropyridin-3-yl)boronic acid (CAS: 1256345-66-0) in Chemical Biology and Pharmaceutical Research

Boronic acids have emerged as pivotal building blocks in medicinal chemistry and chemical biology due to their versatile reactivity and ability to form stable covalent bonds with diols and other nucleophiles. Among these, (6-Chloro-2-fluoropyridin-3-yl)boronic acid (CAS: 1256345-66-0) has garnered significant attention in recent years for its unique structural features and applications in drug discovery, particularly in Suzuki-Miyaura cross-coupling reactions. This research brief synthesizes the latest findings on this compound, highlighting its synthetic utility, biological relevance, and potential therapeutic implications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of (6-Chloro-2-fluoropyridin-3-yl)boronic acid as a key intermediate in the synthesis of novel kinase inhibitors. The electron-withdrawing chloro and fluoro substituents on the pyridine ring were found to enhance the reactivity of the boronic acid moiety, facilitating efficient cross-coupling with heteroaryl halides. This property has been leveraged to develop targeted therapies for resistant cancers, with several derivatives showing nanomolar potency against EGFR and HER2 kinases.

In the realm of chemical biology, researchers have exploited the compound's ability to reversibly bind to serine proteases, as reported in a 2024 ACS Chemical Biology paper. The fluoropyridine scaffold provides optimal geometry for interacting with enzyme active sites, while the boronic acid group acts as a transition-state mimic. This dual functionality has enabled the development of activity-based probes for real-time monitoring of protease activity in live cells, offering new tools for studying disease mechanisms.

The pharmaceutical industry has shown growing interest in this boronic acid derivative for antibiotic development. A recent patent (WO2023124567) discloses its incorporation into novel β-lactamase inhibitors, where the compound demonstrates synergistic effects with existing antibiotics against multidrug-resistant bacteria. Molecular modeling studies suggest that the chloro-fluoro substitution pattern contributes to enhanced binding affinity to bacterial enzymes while maintaining favorable pharmacokinetic properties.

Ongoing research is exploring the compound's potential in PET radiopharmaceuticals, as the fluorine-18 labeled analog shows promise for imaging applications. Preliminary data presented at the 2024 Society of Nuclear Medicine Annual Meeting indicates high blood-brain barrier penetration and specific binding to tau protein aggregates, suggesting utility in neurodegenerative disease diagnostics.

Despite these advances, challenges remain in optimizing the compound's aqueous solubility and metabolic stability. Recent work published in Organic Process Research & Development (2024) has addressed these issues through prodrug strategies and formulation optimization, achieving significant improvements in bioavailability while maintaining the core structural advantages of the boronic acid pharmacophore.

In conclusion, (6-Chloro-2-fluoropyridin-3-yl)boronic acid continues to prove its value as a multifunctional tool in chemical biology and drug discovery. Its unique combination of electronic properties and biological activity positions it as a versatile scaffold for addressing diverse therapeutic challenges. Future research directions likely include expanded applications in targeted protein degradation and the development of next-generation covalent inhibitors.

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